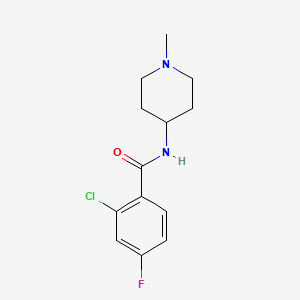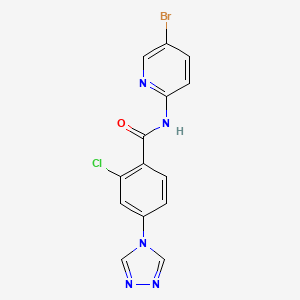![molecular formula C18H24N4O3 B5455351 3,4-Dimethyl-6-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B5455351.png)
3,4-Dimethyl-6-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-6-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound that features a cyclohexene ring substituted with dimethyl groups, a piperazine ring, and a pyrimidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-6-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the dimethyl groups: This step often involves alkylation reactions using methylating agents.
Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions.
Incorporation of the pyrimidine moiety: This step may involve coupling reactions using appropriate pyrimidine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethyl-6-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3,4-Dimethyl-6-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: It may serve as a probe for studying biological pathways and interactions.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Mécanisme D'action
The mechanism of action of 3,4-Dimethyl-6-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety may play a crucial role in binding to these targets, while the piperazine ring can enhance the compound’s solubility and bioavailability. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine derivatives: These compounds share the pyrimidine moiety and may have similar biological activities.
Piperazine derivatives: These compounds contain the piperazine ring and are often used in medicinal chemistry.
Cyclohexene derivatives: These compounds feature the cyclohexene ring and can have diverse chemical properties.
Uniqueness
3,4-Dimethyl-6-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid is unique due to its combination of functional groups, which can confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
3,4-dimethyl-6-(4-pyrimidin-2-ylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-12-10-14(15(17(24)25)11-13(12)2)16(23)21-6-8-22(9-7-21)18-19-4-3-5-20-18/h3-5,14-15H,6-11H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUUOKOAXZEXAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)N2CCN(CC2)C3=NC=CC=N3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(7E)-7-(4-nitrobenzylidene)-3-(4-nitrophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-4-oxobutanoic acid](/img/structure/B5455276.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5455293.png)
![(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-METHOXYBENZOATE](/img/structure/B5455294.png)
![2-methyl-N-(2-pyrazolo[1,5-a]pyridin-7-ylpyridin-3-yl)propanamide](/img/structure/B5455309.png)

![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B5455312.png)
![3-(2-ethylhexyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5455315.png)

![2-(5-methyl-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5455324.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-{2-[(3-methyl-4-pyridinyl)amino]ethyl}acetamide](/img/structure/B5455338.png)
![N-(4-methylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5455357.png)

